CP-673451

Description

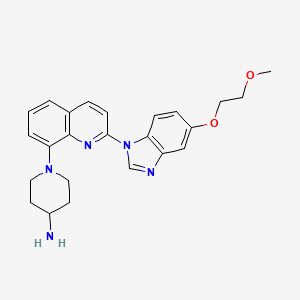

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[5-(2-methoxyethoxy)benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-30-13-14-31-19-6-7-21-20(15-19)26-16-29(21)23-8-5-17-3-2-4-22(24(17)27-23)28-11-9-18(25)10-12-28/h2-8,15-16,18H,9-14,25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEOXSOLTLIWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)N(C=N2)C3=NC4=C(C=CC=C4N5CCC(CC5)N)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187948 | |

| Record name | CP-673451 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343787-29-1 | |

| Record name | CP-673,451 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343787291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-673451 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-673451 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AM0WWD90A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of CP-673451 in Glioblastoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. Its profound cellular and molecular heterogeneity contributes significantly to therapeutic resistance and dismal patient outcomes. A key driver of glioblastoma pathogenesis is the aberrant signaling of receptor tyrosine kinases (RTKs), which control fundamental cellular processes such as proliferation, survival, and migration. Among these, the Platelet-Derived Growth Factor Receptor (PDGFR) signaling axis is frequently dysregulated in GBM, making it a compelling therapeutic target.

CP-673451 is a potent and selective inhibitor of both PDGFR-α and PDGFR-β. This technical guide provides a comprehensive overview of the mechanism of action of this compound in glioblastoma, detailing its effects on cellular signaling, summarizing key quantitative data, and outlining relevant experimental methodologies.

Core Mechanism of Action: Targeting the PDGFR Axis

This compound exerts its anti-tumor effects in glioblastoma primarily through the potent and selective inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) isoforms α and β.[1][2] PDGFRs are receptor tyrosine kinases that, upon binding to their ligands (PDGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[2] In glioblastoma, the PDGFR pathway is often constitutively active due to genetic alterations, contributing to tumor progression.

This compound competitively binds to the ATP-binding pocket of the PDGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways. This targeted inhibition leads to a multifaceted anti-tumor response in glioblastoma cells, including the induction of cellular differentiation and a reduction in proliferation and invasion.

Quantitative Analysis of this compound Efficacy

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in glioblastoma models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line/Model | Value | Reference |

| IC50 (PDGFR-β kinase) | N/A | 1 nM | [3] |

| IC50 (PDGFR-α kinase) | N/A | 10 nM | [3] |

| IC50 (PDGFR-β autophosphorylation) | PAE-β cells | 6.4 nM | [4] |

| IC50 (c-kit) | H526 cells | 1.1 µM | [3] |

| Neurite-like Process Length (1 µM) | U87 GBM cells | 52.8 ± 6.9 µm (p ≤ 0.001 vs. control) | [1] |

| LN229 cells | 25.3 ± 7.7 µm (p ≤ 0.01 vs. control) | [1] | |

| U138 cells | 56.0 ± 9.6 µm (p ≤ 0.001 vs. control) | [1] | |

| Proliferation (Crystal Violet, 1 µM, 48h) | U87 GBM cells | 1.1 ± 0.03 RAU (p ≤ 0.05 vs. control) | [1] |

| GS090 GSCs | 0.99 ± 0.01 RAU (p ≤ 0.01 vs. control) | [1] | |

| Cell Metabolic Activity (CellTiter-Glo) | U87 GBM cells (5 µM) | 0.9 ± 0.09 (p ≤ 0.05 vs. control) | [1] |

| U87 GBM cells (10 µM) | 0.8 ± 0.06 (p ≤ 0.01 vs. control) | [1] | |

| Colony Size Reduction (3D HA Hydrogel) | U138 (1 µM) | 0.7 ± 0.17 (p ≤ 0.05 vs. control) | [1] |

| U138 (5 µM) | 0.6 ± 0.11 (p ≤ 0.01 vs. control) | [1] | |

| U138 (10 µM) | 0.5 ± 0.05 (p ≤ 0.0001 vs. control) | [1] | |

| GS090 (1 µM) | 0.8 ± 0.09 (p ≤ 0.05 vs. control) | [1] | |

| GS090 (5 µM) | 0.7 ± 0.08 (p ≤ 0.01 vs. control) | [1] | |

| GS090 (10 µM) | 0.5 ± 0.1 (p ≤ 0.01 vs. control) | [1] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Animal Model | Dosage & Administration | Outcome | Reference |

| Tumor Growth Inhibition (ED50) | U87MG human glioblastoma xenograft (athymic mice) | ≤ 33 mg/kg, p.o., daily for 10 days | Significant tumor growth inhibition | [3] |

| PDGFR-β Phosphorylation Inhibition | C6 rat glioblastoma xenograft (athymic mice) | 33 mg/kg, p.o. | >50% inhibition for 4 hours | [3][5] |

| EC50 for PDGFR-β Phosphorylation Inhibition | C6 rat glioblastoma xenograft (athymic mice) | N/A | 120 ng/mL in plasma at Cmax | [3][5] |

| Combination Therapy with Temozolomide | U87 xenograft GBM mouse model | 40 mg/kg/day this compound + 25 mg/kg/day TMZ | Improved anti-tumor effect compared to either agent alone | [1] |

| Angiogenesis Inhibition (PDGF-BB stimulated) | Sponge implant model in mice | 3 mg/kg, p.o., daily for 5 days | 70% inhibition | [3][5] |

Signaling Pathways Modulated by this compound in Glioblastoma

The inhibition of PDGFR by this compound triggers a cascade of changes in downstream signaling pathways, ultimately leading to the observed anti-tumor effects.

The DUSP1/p38 MAPK Pathway

A key mechanism through which this compound induces differentiation in glioblastoma cells is the upregulation of Dual-Specificity Phosphatase 1 (DUSP1).[1][6] DUSP1, in turn, dephosphorylates and inactivates p38 Mitogen-Activated Protein Kinase (MAPK).[1] The downregulation of phosphorylated p38 MAPK is associated with a shift from a proliferative to a more differentiated cellular state, characterized by the outgrowth of neurite-like processes.[1][6]

Caption: this compound signaling via the DUSP1/p38 MAPK pathway in glioblastoma.

Transcriptional Impact and Potential Involvement of KRAS/NF-κB Signaling

RNA sequencing of U87 glioblastoma cells treated with this compound revealed subtle but significant changes in the transcriptome.[1] Gene set enrichment analysis (GSEA) indicated an upregulation of genes associated with KRAS and TNFA-NFκB signaling pathways.[1] This suggests that while the primary mechanism involves PDGFR inhibition, there may be compensatory or secondary signaling alterations that could be relevant for long-term treatment strategies.

Caption: Transcriptional impact of this compound on KRAS and NF-κB hallmark genes.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound in glioblastoma.

Cell Viability and Proliferation Assays

1. Crystal Violet Proliferation Assay:

-

Objective: To assess the effect of this compound on cell proliferation.

-

Methodology:

-

Glioblastoma cells (e.g., U87) or glioblastoma stem cells (GSCs) are seeded in 96-well plates.

-

After 24 hours, cells are treated with increasing concentrations of this compound (e.g., 0, 1, 5, and 10 µM) or DMSO as a vehicle control for 48 hours.[1]

-

The medium is removed, and cells are fixed with 4% paraformaldehyde.

-

Cells are stained with 0.1% crystal violet solution.

-

The stain is solubilized with 10% acetic acid.

-

Absorbance is measured at a wavelength of 590 nm to quantify cell number.

-

2. CellTiter-Glo® Luminescent Cell Viability Assay:

-

Objective: To measure cell metabolic activity as an indicator of viability.

-

Methodology:

-

Cells are seeded and treated with this compound as described for the crystal violet assay.

-

CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Luminescence is measured using a plate reader.

-

Caption: Workflow for cell viability and proliferation assays.

3D Invasion Assay

-

Objective: To evaluate the effect of this compound on the invasive properties of glioblastoma cells.

-

Methodology:

-

Glioblastoma cells or GSCs are seeded in a hyaluronic acid (HA)-based 3D hydrogel matrix.[1]

-

Cells are incubated for 48 hours to allow for colony formation.

-

Treatment with increasing concentrations of this compound is initiated, with fresh treatment applied every 2 days.

-

After a defined period (e.g., 7 days), images of the colonies are captured.

-

The area and number of colonies are measured and normalized to the DMSO control to quantify invasion.

-

Western Blotting

-

Objective: To analyze the expression and phosphorylation status of proteins in signaling pathways affected by this compound.

-

Methodology:

-

Cells are treated with this compound for various time points (e.g., 0, 15 min, 1, 4, 24, 48 hours).[1]

-

Cells are lysed, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

The membrane is incubated with primary antibodies against target proteins (e.g., phospho-PDGFRα/β, DUSP1, p-p38).

-

The membrane is then incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Caption: Standard western blotting workflow.

In Vivo Xenograft Model

-

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Tumor Implantation: U87MG human glioblastoma cells are subcutaneously or intracranially injected into immunocompromised mice (e.g., athymic nude mice).[1][3]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., >150 mm³).[3]

-

Drug Administration: Mice are treated with this compound (e.g., 33-40 mg/kg/day) via oral gavage, alone or in combination with other agents like temozolomide.[1][3] A vehicle control group (e.g., 5% Gelucire 44/14 in sterile water) is also included.[3]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[1]

-

Conclusion

This compound demonstrates significant anti-tumor activity in preclinical models of glioblastoma through the targeted inhibition of PDGFRα/β. Its mechanism of action is centered on the induction of cellular differentiation via the DUSP1/p38 MAPK pathway and the reduction of cell proliferation and invasion. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of PDGFR inhibitors as a therapeutic strategy for glioblastoma. Future investigations should aim to further elucidate the role of compensatory signaling pathways, such as KRAS/NF-κB, and explore rational combination therapies to enhance the efficacy and durability of response to this compound in this challenging disease.

References

- 1. PDGF-R inhibition induces glioblastoma cell differentiation via DUSP1/p38MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Antiangiogenic and antitumor activity of a selective PDGFR tyrosine kinase inhibitor, CP-673,451 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - PDGF-R inhibition induces glioblastoma cell differentiation via DUSP1/p38MAPK signalling - Anglia Ruskin Research Online (ARRO) - Figshare [aru.figshare.com]

In-Depth Technical Guide to the Discovery and Synthesis of CP-673451

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-673451 is a potent and selective small-molecule inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFRs), demonstrating significant anti-angiogenic and anti-tumor properties. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. It is intended to serve as a detailed resource for researchers and professionals in the fields of oncology, pharmacology, and medicinal chemistry. This guide includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and synthesis route.

Discovery and Rationale

This compound was developed as a selective inhibitor of both PDGFR-α and PDGFR-β tyrosine kinases. The rationale for its development stems from the critical role of the PDGF signaling pathway in tumor angiogenesis and growth. PDGF and its receptors are key regulators of pericyte recruitment and maturation, which are essential for the stability and function of newly formed blood vessels in tumors. By inhibiting PDGFR, this compound aims to disrupt the tumor vasculature, thereby impeding tumor growth and metastasis.

Synthesis Pathway

The chemical synthesis of this compound, chemically named 1-{2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinyl}-4-piperidinamine, is described in the patent literature, specifically in patent WO 2001040217. The synthesis is a multi-step process involving the construction of the benzimidazole and quinoline core structures, followed by the coupling of the piperidinamine moiety.

Below is a logical workflow representing the synthesis pathway.

Caption: Logical workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of PDGFR-α and PDGFR-β. This inhibition disrupts the downstream signaling cascades that promote cell proliferation, survival, and migration.

PDGFR Signaling Pathway

The binding of PDGF ligands to their receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PI3K/Akt and MAPK pathways. This compound, by blocking the initial autophosphorylation step, effectively shuts down these signaling cascades.

Caption: Simplified signaling pathway of this compound action.

Downstream Effects

-

PI3K/Akt Pathway: Inhibition of PDGFR by this compound leads to decreased phosphorylation of Akt. This, in turn, affects downstream targets like GSK-3β, p70S6K, and S6, ultimately suppressing cell viability and proliferation.[1][2]

-

Nrf2 Pathway and ROS Induction: this compound has been shown to suppress the expression and nuclear translocation of Nrf2, a key regulator of cellular antioxidant responses, through the PI3K/Akt pathway.[3] This leads to an increase in intracellular reactive oxygen species (ROS), which can trigger apoptosis.[3]

Quantitative Biological Data

The biological activity of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase and Cellular Potency

| Target/Cell Line | Assay Type | IC50 (nM) | Reference(s) |

| PDGFR-α | Kinase Assay | 10 | [4] |

| PDGFR-β | Kinase Assay | 1 | [4][5] |

| c-kit | Kinase Assay | >200 | [5] |

| VEGFR-2 | Kinase Assay | >450 | [5] |

| TIE-2 | Kinase Assay | >450 | [5] |

| FGFR-2 | Kinase Assay | >450 | [5] |

| A549 (NSCLC) | Cell Viability | 490 | [1][2] |

| H1299 (NSCLC) | Cell Viability | 610 | [1][2] |

| PAE-PDGFR-β cells | Cellular Phosphorylation | 6.4 | [6] |

| H526 (SCLC, c-kit) | Cellular Phosphorylation | >1100 | [6] |

Table 2: In Vivo Efficacy

| Tumor Model | Dosing Regimen | Efficacy | Reference(s) |

| H460 (Lung Carcinoma) | ≤ 33 mg/kg, p.o., daily x 10 days | ED50 | [5] |

| Colo205 (Colon Carcinoma) | ≤ 33 mg/kg, p.o., daily x 10 days | ED50 | [5] |

| LS174T (Colon Carcinoma) | ≤ 33 mg/kg, p.o., daily x 10 days | ED50 | [5] |

| U87MG (Glioblastoma) | ≤ 33 mg/kg, p.o., daily x 10 days | ED50 | [5] |

| A549 (NSCLC) | 40 mg/kg, i.p., daily | 78.15% tumor growth inhibition at day 10 | [1] |

| C6 (Glioblastoma) | 33 mg/kg, p.o. | >50% inhibition of PDGFR-β phosphorylation for 4 hours | [4] |

| Sponge Angiogenesis Model | 3 mg/kg, p.o., daily x 5 days | 70% inhibition of PDGF-BB-stimulated angiogenesis | [4][5] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of this compound, based on published literature.

PDGFR Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified PDGFR.

-

Reagents and Materials:

-

Recombinant GST-tagged intracellular domain of PDGFR-β.

-

Poly(Glu, Tyr) 4:1 as a substrate.

-

Phosphorylation buffer: 50 mmol/L HEPES (pH 7.3), 125 mmol/L NaCl, 24 mmol/L MgCl₂.

-

ATP.

-

Anti-phosphotyrosine-horseradish peroxidase (HRP) antibody.

-

TMB substrate.

-

96-well plates.

-

-

Procedure:

-

Coat 96-well plates with 100 µL of 100 µg/mL poly(Glu, Tyr) substrate overnight at 4°C.

-

Wash plates with wash buffer (PBS, 0.1% Tween 20).

-

Add PDGFR-β enzyme, this compound at various concentrations, and ATP to the wells.

-

Incubate for 10 minutes at room temperature to allow the kinase reaction to proceed.

-

Wash the plates and add anti-phosphotyrosine-HRP antibody.

-

Incubate for 30 minutes at room temperature.

-

Wash the plates and add TMB substrate.

-

Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

-

Calculate the IC50 value from the dose-response curve.[4]

-

Cell Viability Assay (MTT-based)

This assay determines the effect of this compound on the viability of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., A549, H1299).

-

Complete culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or SDS in HCl).

-

96-well plates.

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours).[1]

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Western Blot Analysis for PDGFR Pathway Activation

This technique is used to measure the phosphorylation status of PDGFR and its downstream signaling proteins.

-

Reagents and Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-PDGFR, anti-total-PDGFR, anti-phospho-Akt, anti-total-Akt).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Culture cells and treat with this compound for the specified time (e.g., 3 hours).[1]

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

In Vivo Tumor Xenograft Study

This model assesses the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Athymic nude mice.

-

Cancer cell line (e.g., A549).

-

This compound formulation for administration (e.g., in 5% Gelucire 44/14).[5]

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject cancer cells into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., ~100-300 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound or vehicle daily via the desired route (e.g., oral gavage or intraperitoneal injection).[1][5]

-

Measure tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

-

Calculate tumor growth inhibition.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PDGFR with demonstrated anti-angiogenic and anti-tumor activity in a range of preclinical models. Its mechanism of action involves the direct inhibition of PDGFR signaling, leading to the suppression of key downstream pathways such as PI3K/Akt and the induction of apoptosis through mechanisms including the modulation of Nrf2 and increased ROS. The data presented in this technical guide provide a solid foundation for further research and development of this compound and other PDGFR-targeted therapies in oncology.

References

- 1. Synthesis and evaluation of radioiodinated 1-{2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]quinolin-8-yl}piperidin-4-amine derivatives for platelet-derived growth factor receptor β (PDGFRβ) imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Search for patents | USPTO [uspto.gov]

- 3. WO2009002916A3 - Processes for preparing benzimidazole thiophenes - Google Patents [patents.google.com]

- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical synthesis - Wikipedia [en.wikipedia.org]

- 6. Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of CP-673451 on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-673451 is a potent and highly selective inhibitor of the platelet-derived growth factor receptor-beta (PDGFR-β) tyrosine kinase. While its primary mechanism of action is the inhibition of PDGFR-β signaling in pericytes and smooth muscle cells, this activity has profound indirect effects on endothelial cells and angiogenesis. This technical guide provides an in-depth overview of the biological activity of this compound with a specific focus on its impact on the endothelium. We present a summary of its quantitative effects, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth. The interplay between endothelial cells, which form the inner lining of blood vessels, and surrounding perivascular cells like pericytes is essential for vessel maturation, stabilization, and function. Platelet-derived growth factor (PDGF) signaling, particularly through the PDGFR-β, plays a pivotal role in the recruitment and survival of these perivascular cells.

This compound has emerged as a key pharmacological tool and potential therapeutic agent for its ability to selectively disrupt this signaling axis. This guide will delve into the specifics of its action, providing researchers with the necessary information to design and interpret experiments aimed at understanding its anti-angiogenic and anti-tumor properties.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| PDGFR-β Kinase | Cell-free | 1 nmol/L | [1][2] |

| PDGFR-α Kinase | Cell-free | 10 nmol/L | [1] |

| PDGF-BB-stimulated PDGFR-β Autophosphorylation | Porcine Aortic Endothelial (PAE) cells | 1 nmol/L | [1] |

| c-kit Autophosphorylation | H526 small cell lung cancer cells | >1100 nmol/L | [2] |

| VEGFR2, TIE-2, FGFR-2 | Cell-free | >450-fold selectivity for PDGFR-β | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Model | Parameter Measured | Dosage | Effect | Reference |

| Sponge Implant Angiogenesis Model | PDGF-BB-stimulated angiogenesis | 3 mg/kg (q.d. x 5, p.o.) | 70% inhibition | [1][2] |

| Glioblastoma Tumor Xenograft | PDGFR-β phosphorylation | 33 mg/kg | >50% inhibition for 4 hours | [1][2] |

| Multiple Human Tumor Xenografts | Tumor growth inhibition | ED50 ≤ 33 mg/kg (q.d. x 10, p.o.) | Significant tumor growth inhibition | [1][2] |

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-angiogenic effects primarily by inhibiting the PDGFR-β signaling cascade in pericytes. This disruption leads to pericyte detachment from the vasculature, rendering the endothelial tubes unstable and prone to regression.

Caption: PDGFR-β signaling pathway and the inhibitory action of this compound.

The indirect effect on endothelial cells stems from the loss of pericyte support, which is crucial for maintaining vascular integrity.

Caption: Disruption of endothelial-pericyte interaction by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

PDGFR-β Kinase Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the isolated PDGFR-β kinase domain.

-

Materials:

-

Recombinant PDGFR-β kinase domain

-

Poly(Glu, Tyr) 4:1 as substrate

-

ATP

-

This compound

-

96-well microtiter plates

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT)

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

-

Procedure:

-

Coat a 96-well plate with poly(Glu, Tyr) substrate and incubate overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the PDGFR-β kinase domain to each well, followed by the different concentrations of this compound.

-

Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 20-30 minutes) at room temperature.

-

Stop the reaction by washing the plate.

-

Add HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.

-

Wash the plate to remove unbound antibody.

-

Add TMB substrate and incubate until color develops.

-

Add stop solution and measure the absorbance at 450 nm.

-

Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.

-

PDGF-BB-Stimulated PDGFR-β Autophosphorylation Assay in PAE Cells

This cell-based assay measures the ability of this compound to inhibit the autophosphorylation of PDGFR-β in a cellular context.

-

Materials:

-

Porcine Aortic Endothelial (PAE) cells stably expressing human PDGFR-β

-

Culture medium (e.g., Ham's F-12 with 10% FBS)

-

Serum-free medium

-

PDGF-BB ligand

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-phospho-PDGFR-β antibody

-

Anti-total-PDGFR-β antibody

-

Secondary antibodies for Western blotting or ELISA

-

-

Procedure:

-

Seed PAE-PDGFR-β cells in culture plates and grow to near confluence.

-

Serum-starve the cells overnight to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with PDGF-BB (e.g., 20 ng/mL) for 5-10 minutes at 37°C.

-

Immediately place the plates on ice and wash with ice-cold PBS.

-

Lyse the cells with lysis buffer.

-

Quantify protein concentration in the lysates.

-

Analyze the levels of phosphorylated and total PDGFR-β using Western blotting or a sandwich ELISA.

-

For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.

-

For ELISA, use a capture antibody for total PDGFR-β and a detection antibody for phosphorylated PDGFR-β.

-

Determine the IC50 value based on the inhibition of PDGF-BB-induced phosphorylation.

-

Caption: Workflow for the cellular autophosphorylation assay.

In Vivo Sponge Implant Angiogenesis Model

This in vivo model assesses the effect of this compound on growth factor-induced angiogenesis.

-

Materials:

-

Surgical gelatin sponges

-

PDGF-BB

-

Matrigel (growth factor reduced)

-

Experimental animals (e.g., mice)

-

This compound formulation for oral administration

-

Hemoglobin assay kit (e.g., Drabkin's reagent)

-

-

Procedure:

-

Prepare sterile gelatin sponges and saturate them with a solution of PDGF-BB in Matrigel. Control sponges should contain Matrigel without PDGF-BB.

-

Surgically implant the sponges subcutaneously on the backs of the mice.

-

Administer this compound or vehicle control orally to the mice daily for a specified period (e.g., 5 days).

-

At the end of the treatment period, explant the sponges.

-

Quantify the extent of angiogenesis by measuring the hemoglobin content in the sponges, which correlates with the amount of blood vessel infiltration.

-

Homogenize the explanted sponges in a lysis buffer and use a hemoglobin assay kit to measure the hemoglobin concentration.

-

Compare the hemoglobin levels in the sponges from this compound-treated animals to those from vehicle-treated animals to determine the percent inhibition of angiogenesis.

-

Direct Effects on Endothelial Cells: In Vitro Angiogenesis Assays

While the primary anti-angiogenic mechanism of this compound is indirect, it is crucial to evaluate its direct effects on endothelial cells in standard in vitro angiogenesis assays to confirm its selectivity.

Endothelial Cell Proliferation/Viability Assay (e.g., MTT or BrdU)

-

Principle: To assess if this compound directly inhibits the proliferation or affects the viability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

-

General Protocol:

-

Seed HUVECs in a 96-well plate in complete medium.

-

After cell attachment, replace the medium with a basal medium containing a pro-angiogenic stimulus (e.g., VEGF or bFGF) and various concentrations of this compound.

-

Incubate for 24-72 hours.

-

Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

Alternatively, for a BrdU assay, add BrdU during the final hours of incubation, then fix the cells and detect BrdU incorporation using an anti-BrdU antibody.

-

-

Expected Outcome: Based on the high selectivity of this compound for PDGFR-β, it is not expected to significantly inhibit VEGF- or bFGF-stimulated endothelial cell proliferation.

Endothelial Cell Migration Assay (e.g., Transwell or Wound Healing)

-

Principle: To determine if this compound directly affects the migratory capacity of endothelial cells towards a chemoattractant.

-

General Protocol (Transwell):

-

Coat the porous membrane of a Transwell insert with an extracellular matrix protein (e.g., fibronectin or gelatin).

-

Plate serum-starved HUVECs in the upper chamber in a basal medium containing various concentrations of this compound.

-

Add a chemoattractant (e.g., VEGF) to the lower chamber.

-

Incubate for 4-6 hours to allow for cell migration.

-

Remove non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the bottom of the membrane.

-

Count the number of migrated cells in several microscopic fields.

-

-

Expected Outcome: this compound is not expected to significantly inhibit VEGF-induced endothelial cell migration.

Endothelial Cell Tube Formation Assay

-

Principle: To assess the ability of this compound to interfere with the formation of capillary-like structures by endothelial cells on a basement membrane matrix.

-

General Protocol:

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

-

Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound. A pro-angiogenic stimulus may be added if the basal medium does not support tube formation.

-

Seed the HUVEC suspension onto the Matrigel-coated wells.

-

Incubate for 6-18 hours to allow for tube formation.

-

Visualize and photograph the tube network using a microscope.

-

Quantify tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.

-

-

Expected Outcome: this compound is not expected to directly inhibit endothelial cell tube formation stimulated by factors other than PDGF-BB.

Conclusion

This compound is a powerful tool for studying the role of PDGFR-β in angiogenesis and serves as a prime example of an anti-angiogenic agent that targets the tumor microenvironment rather than the tumor cells or endothelial cells directly. Its high selectivity for PDGFR-β over other angiogenic receptors makes it a valuable asset in dissecting the complex cellular interactions that govern blood vessel formation. The experimental protocols and data presented in this guide provide a solid foundation for researchers investigating the multifaceted biological activities of this compound.

References

-

[Cite: 1, 2]

-

[Cite: 1, 2]

References

In Vitro Characterization of CP-673451: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of CP-673451, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFRs). The information presented herein is curated for professionals in the fields of oncology, cell biology, and pharmacology to facilitate further research and development.

Core Mechanism of Action

This compound is a small molecule inhibitor that competitively targets the ATP-binding site of the PDGFR tyrosine kinases, primarily PDGFRα and PDGFRβ.[1] This inhibition prevents the autophosphorylation of the receptors upon ligand binding (e.g., PDGF-BB), thereby blocking the activation of downstream signaling cascades crucial for cell proliferation, migration, and survival.[1][2] Its high selectivity for PDGFRs over other angiogenic receptors like VEGFR-2, TIE-2, and FGFR-2 makes it a valuable tool for studying PDGF-mediated signaling pathways.[1]

Quantitative Analysis of Inhibitory Activity

The potency and selectivity of this compound have been quantified across various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics.

Table 1: Biochemical Kinase Inhibition Profile

| Target Kinase | IC50 (nM) | Selectivity vs. PDGFRβ | Reference |

| PDGFRβ | 1 | - | [1][3][4] |

| PDGFRα | 10 | 10-fold | [1][3][4] |

| c-Kit | >250 | >250-fold | [1] |

| VEGFR-1 | >450 | >450-fold | [1] |

| VEGFR-2 | >450 | >450-fold | [1] |

| TIE-2 | >5,000 | >5,000-fold | [1] |

| FGFR-2 | >5,000 | >5,000-fold | [1] |

Table 2: Cellular Activity Profile

| Cell Line | Assay Type | IC50 (µM) | Downstream Effects | Reference |

| A549 (NSCLC) | Cell Viability | 0.49 | Inhibition of Akt, GSK-3β, p70S6, and S6 phosphorylation | [2][5] |

| H1299 (NSCLC) | Cell Viability | 0.61 | Inhibition of Akt, GSK-3β, p70S6, and S6 phosphorylation | [2][5] |

| PAE-β (Porcine Aortic Endothelial cells expressing PDGFRβ) | PDGFRβ Autophosphorylation | 0.0064 | - | [5][6] |

| H526 (Small Cell Lung Cancer) | c-Kit Autophosphorylation | 1.1 | - | [1][5][6] |

| HuCCA-1 (Cholangiocarcinoma) | Cell Viability | Not specified, but dose-dependent decrease in viability observed | Suppression of PI3K/Akt/Nrf2 pathway, increased ROS | [7] |

Key Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound and typical experimental workflows are provided below using the DOT language for Graphviz.

Signaling Pathway Inhibition by this compound

Caption: PDGFR signaling pathway and points of inhibition by this compound.

General Workflow for In Vitro IC50 Determination

Caption: A typical experimental workflow for determining the IC50 of this compound.

Kinase Selectivity Profile of this compound

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. CP 673451 | PDGF Receptor Inhibitors: R&D Systems [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS [mdpi.com]

The Differential Inhibitory Profile of CP-673451 Against PDGFRα and PDGFRβ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of CP-673451, a potent tyrosine kinase inhibitor, with a specific focus on its differential effects on Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and development efforts in oncology and related fields.

Core Inhibitory Activity: A Comparative Analysis

This compound is a selective inhibitor of both PDGFRα and PDGFRβ, exhibiting a notable preference for PDGFRβ. In cell-free assays, this compound demonstrates a ten-fold higher potency against PDGFRβ compared to PDGFRα.[1][2][3] This selectivity is a critical aspect of its mechanism of action and therapeutic potential. The compound is significantly less active against other angiogenic receptors, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), TIE-2, and Fibroblast Growth Factor Receptor 2 (FGFR2), with over 450-fold selectivity for PDGFRβ over these receptors.[4][5][6]

Quantitative Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Selectivity vs. Other Kinases | Reference |

| PDGFRβ | Cell-Free Kinase Assay | 1 | >450-fold vs. VEGFR2, TIE-2, FGFR2 | [1][2][3][4][6] |

| PDGFRα | Cell-Free Kinase Assay | 10 | - | [1][2][3] |

| c-Kit | Cellular Assay (H526 cells) | 1100 | ~180-fold selectivity for PDGFRβ | [2][4] |

| VEGFR2 | Cellular Assay (PAE cells) | >1000 | >1000-fold selectivity for PDGFRβ | [3] |

Mechanism of Action and Downstream Signaling

This compound exerts its therapeutic effects by inhibiting the autophosphorylation of PDGFRα and PDGFRβ, which is a critical step in the activation of downstream signaling cascades. The binding of PDGF ligands to their receptors induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domains. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of pathways that regulate cell proliferation, survival, and migration.

The primary downstream pathway affected by this compound is the PI3K/Akt signaling cascade. By inhibiting PDGFR phosphorylation, this compound effectively suppresses the activation of Akt and its downstream effectors, including GSK-3β, p70S6K, and S6.[2][7] This inhibition ultimately leads to decreased cell viability, induction of apoptosis, and suppression of cell migration and invasion in cancer cells.[7] Furthermore, this compound has been shown to down-regulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) through the PI3K/Akt pathway, leading to increased reactive oxygen species (ROS) and enhanced apoptosis.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified PDGFRα and PDGFRβ kinase domains.

Materials:

-

Recombinant human PDGFRα and PDGFRβ kinase domains (e.g., GST-tagged)

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

This compound

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well microplates

-

Phospho-tyrosine specific antibody (e.g., PY20) conjugated to horseradish peroxidase (HRP)

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Coat a 96-well microplate with the poly (Glu, Tyr) substrate and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

Add the diluted this compound and the respective PDGFR kinase to the wells.

-

Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution or by washing the plate.

-

Add the HRP-conjugated anti-phospho-tyrosine antibody and incubate at room temperature.

-

Wash the plate and add the TMB substrate.

-

After color development, add the stop solution and measure the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

References

- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. promega.com [promega.com]

Structural Basis for CP-673451 Binding to PDGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-673451 is a potent and selective inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs), key receptor tyrosine kinases (RTKs) implicated in various pathological processes, including cancer and fibrosis. This document provides a comprehensive technical overview of the binding characteristics of this compound to PDGFRα and PDGFRβ. While a co-crystal structure of the this compound/PDGFR complex is not publicly available, kinetic studies consistently indicate an ATP-competitive mechanism of action. This guide summarizes the available quantitative data on the inhibitor's potency and selectivity, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Introduction to PDGFR and this compound

The Platelet-Derived Growth Factor (PDGF) family of ligands and their receptors (PDGFRα and PDGFRβ) are crucial regulators of cellular processes such as proliferation, migration, and survival.[1][2] Dysregulation of the PDGF/PDGFR signaling axis is a known driver of various diseases, making it an attractive target for therapeutic intervention.[2][3]

This compound is a small molecule inhibitor that has demonstrated high affinity and selectivity for both PDGFRα and PDGFRβ.[4] Its mechanism of action involves the inhibition of the receptor's kinase activity, thereby blocking downstream signaling cascades.[5]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available in the public domain.

Table 1: In Vitro Kinase Inhibition by this compound

| Target Kinase | IC50 (nM) | Selectivity vs. PDGFRβ | Reference |

| PDGFRβ | 1 | - | [4] |

| PDGFRα | 10 | 10-fold | [4] |

| c-Kit | >250 | >250-fold | [6] |

| VEGFR-1 | >5,000 | >5,000-fold | [6] |

| VEGFR-2 | 450 | 450-fold | [6] |

| TIE-2 | >5,000 | >5,000-fold | [6] |

| FGFR-2 | >5,000 | >5,000-fold | [6] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 | Reference |

| PAE-β (Porcine Aortic Endothelial cells expressing PDGFRβ) | PDGFRβ Autophosphorylation | 6.4 nM | |

| H526 (Small Cell Lung Cancer) | c-Kit Autophosphorylation | 1.1 µM | |

| A549 (Non-Small Cell Lung Cancer) | Cell Viability | 0.49 µM | [5] |

| H1299 (Non-Small Cell Lung Cancer) | Cell Viability | 0.61 µM | [5] |

Structural Basis of Binding and Mechanism of Action

As of the latest available data, a co-crystal structure of this compound in complex with the PDGFR kinase domain has not been reported. However, kinetic analyses have demonstrated that this compound acts as an ATP-competitive inhibitor.[6] This indicates that the compound binds to the ATP-binding pocket of the PDGFR kinase domain, directly competing with the endogenous ATP substrate. This binding prevents the transfer of a phosphate group to tyrosine residues on the receptor and downstream signaling proteins, effectively blocking signal transduction.

Signaling Pathways and Experimental Workflows

PDGFR Signaling Pathway and Inhibition by this compound

The binding of PDGF ligands to PDGFR induces receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades, including the PI3K/AKT/mTOR and Ras/MAPK pathways.[7][8] this compound inhibits the initial autophosphorylation step, thereby blocking all subsequent downstream signaling.

Caption: PDGFR signaling pathway and the inhibitory action of this compound.

General Workflow for Kinase Inhibitor Profiling

The characterization of a kinase inhibitor like this compound typically follows a multi-step process, from initial biochemical assays to cellular and in vivo studies.

Caption: A generalized experimental workflow for kinase inhibitor characterization.

Experimental Protocols

In Vitro PDGFRβ Kinase Inhibition Assay (ELISA-based)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against PDGFRβ using an ELISA-based assay.

-

Protein Expression and Purification:

-

A glutathione S-transferase (GST)-tagged kinase domain of human PDGFRβ (e.g., amino acids 597-1106) is expressed in an appropriate system, such as Sf9 insect cells using a baculovirus expression vector.

-

The protein is purified from cell lysates using glutathione-Sepharose affinity chromatography.

-

-

Assay Procedure:

-

96-well microtiter plates are coated with a substrate, typically a polypeptide containing tyrosine residues such as poly(Glu, Tyr) 4:1.

-

The purified PDGFRβ enzyme is pre-incubated with varying concentrations of this compound in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

The kinase reaction is initiated by the addition of ATP to a final concentration close to the Km for PDGFRβ.

-

The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by washing the plate to remove ATP and the inhibitor.

-

The level of substrate phosphorylation is detected using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.

-

A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with acid.

-

The absorbance is read at the appropriate wavelength (e.g., 450 nm).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cellular PDGFRβ Autophosphorylation Assay

This protocol outlines a general procedure for assessing the ability of this compound to inhibit ligand-induced PDGFRβ autophosphorylation in a cellular context.

-

Cell Culture and Treatment:

-

Cells engineered to overexpress PDGFRβ (e.g., porcine aortic endothelial cells) or a cell line with endogenous PDGFRβ expression are cultured to sub-confluency.

-

The cells are serum-starved for several hours to reduce basal receptor activation.

-

Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

The receptor is then stimulated with a recombinant PDGF ligand (e.g., PDGF-BB) for a short period (e.g., 5-15 minutes) at 37°C.

-

-

Cell Lysis and Protein Analysis:

-

The cells are washed with cold phosphate-buffered saline (PBS) and lysed in a buffer containing detergents and protease and phosphatase inhibitors.

-

Total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

-

Detection of Phospho-PDGFRβ (Western Blot):

-

Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated PDGFRβ (e.g., anti-p-PDGFRβ Tyr751).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total PDGFRβ.

-

Band intensities are quantified using densitometry software to determine the inhibition of phosphorylation at different inhibitor concentrations.

-

Conclusion

This compound is a potent and selective ATP-competitive inhibitor of PDGFRα and PDGFRβ. While the precise structural interactions at the atomic level remain to be elucidated through co-crystallization studies, the available biochemical and cellular data provide a strong foundation for its mechanism of action. The methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDGFRs are critical for PI3K/Akt activation and negatively regulated by mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]

- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. karger.com [karger.com]

- 8. PDGFRs are critical for PI3K/Akt activation and negatively regulated by mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CP-673451 in Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CP-673451, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR), in cell migration assays. This document outlines the mechanism of action, experimental protocols, and expected outcomes when studying the effects of this inhibitor on cancer cell motility.

Introduction

Platelet-derived growth factor (PDGF) signaling plays a critical role in various cellular processes, including proliferation, survival, and migration.[1][2] The binding of PDGF ligands to their receptors (PDGFRα and PDGFRβ) triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PI3K/Akt and MAPK pathways.[3][4] Dysregulation of the PDGF signaling axis is implicated in the progression and metastasis of several cancers, making it a key target for therapeutic intervention.[2][5][6]

This compound is a small molecule inhibitor that potently and selectively targets the kinase activity of PDGFR, with a higher affinity for PDGFRβ over PDGFRα.[7][8][9] By blocking the autophosphorylation of the receptor, this compound effectively abrogates downstream signaling, leading to the inhibition of cell migration and invasion.[5][10] These notes provide detailed protocols for assessing the inhibitory effect of this compound on cell migration using two standard in vitro methods: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.

Mechanism of Action: Inhibition of PDGF-Mediated Cell Migration

This compound exerts its anti-migratory effects by directly inhibiting the tyrosine kinase activity of PDGFR. This action prevents the phosphorylation of key downstream effectors, ultimately disrupting the cytoskeletal rearrangements and cellular machinery required for cell movement.

Caption: PDGF signaling pathway and the inhibitory action of this compound.

Data Presentation: Quantitative Effects of this compound on Cell Migration

The following table summarizes the inhibitory effects of this compound on the migration of non-small-cell lung cancer (NSCLC) cells.

| Cell Line | Assay Type | This compound Concentration | Incubation Time | Result | Reference |

| A549 | Transwell Assay | 25 nM | 12 hours | 56.34% inhibition of migration | [5] |

| A549 | Transwell Assay | 100 nM | 12 hours | Significant inhibition | [5] |

| A549 | Transwell Assay | 400 nM | 12 hours | Strong inhibition | [5] |

| A549 | Wound Healing Assay | 25 nM | 12 hours | Significant inhibition of wound closure | [5] |

| A549 | Wound Healing Assay | 100 nM | 12 hours | Strong inhibition of wound closure | [5] |

| A549 | Wound Healing Assay | 400 nM | 12 hours | Very strong inhibition of wound closure | [5] |

Experimental Protocols

Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess collective cell migration.

Caption: Workflow for the Wound Healing (Scratch) Assay.

Materials:

-

Cells of interest (e.g., A549 NSCLC cells)

-

Complete cell culture medium

-

Serum-free or low-serum medium

-

This compound stock solution (dissolved in DMSO)

-

Vehicle control (DMSO)

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

Serum Starvation (Optional): Once cells reach confluence, you may replace the complete medium with serum-free or low-serum medium for 12-24 hours to minimize proliferation and synchronize the cells.

-

Creating the Wound: Gently create a linear scratch in the center of the cell monolayer using a sterile 200 µL pipette tip.[5][11]

-

Washing: Carefully wash the wells twice with PBS to remove any detached cells.[5][11]

-

Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of this compound (e.g., 25, 100, 400 nM) or vehicle control (DMSO) to the respective wells.[5]

-

Image Acquisition: Immediately capture images of the scratch in each well using a microscope at 0 hours. Mark the imaged areas for consistent imaging at later time points.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 12, 24, or 48 hours), depending on the migratory capacity of the cells.[5]

-

Final Imaging: At the end of the incubation period, acquire images of the same marked areas of the scratch.

-

Analysis: Measure the width or area of the scratch at 0 hours and the final time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure or migration rate.

Transwell (Boyden Chamber) Assay

This assay quantifies the migration of individual cells through a porous membrane towards a chemoattractant.

Caption: Workflow for the Transwell (Boyden Chamber) Assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Serum-free medium

-

Chemoattractant (e.g., medium with 10% FBS or a specific growth factor)

-

This compound stock solution (dissolved in DMSO)

-

Vehicle control (DMSO)

-

24-well plates with Transwell inserts (typically 8 µm pore size)[12][13]

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)[13]

-

Microscope with a camera

Procedure:

-

Preparation of Chambers: Place the Transwell inserts into the wells of a 24-well plate.

-

Adding Chemoattractant: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.[11][13]

-

Cell Preparation: Harvest and resuspend serum-starved cells in serum-free medium at a suitable concentration (e.g., 1 x 10⁵ cells/mL).[13]

-

Treatment and Seeding: In a separate tube, mix the cell suspension with the desired concentrations of this compound (e.g., 25, 100, 400 nM) or vehicle control. Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.[5][13]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for measurable migration (e.g., 12-24 hours).[5][13]

-

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[11][13]

-

Fixation: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 15-20 minutes.

-

Staining: Wash the inserts with PBS and then stain the migrated cells by immersing the inserts in a staining solution (e.g., 0.1% crystal violet) for 20-30 minutes.[13]

-

Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.

-

Quantification: Count the number of stained, migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured to quantify migration.

Conclusion

This compound is a valuable tool for investigating the role of PDGF signaling in cell migration. The protocols provided herein offer robust methods for assessing the inhibitory effects of this compound. Researchers should optimize parameters such as cell seeding density, inhibitor concentration, and incubation time for their specific cell lines and experimental conditions to achieve reliable and reproducible results. These studies will contribute to a deeper understanding of cancer cell motility and the development of novel anti-metastatic therapies.

References

- 1. Cell Migration Is Regulated by Platelet-Derived Growth Factor Receptor Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinobiological.com [sinobiological.com]

- 3. sinobiological.com [sinobiological.com]

- 4. Platelet-Derived Growth Factor (PDGF) | Cell Signaling Technology [cellsignal.com]

- 5. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] this compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration | Semantic Scholar [semanticscholar.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pharm.ucsf.edu [pharm.ucsf.edu]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchhub.com [researchhub.com]

Application Notes and Protocols: Preparing CP-673451 Stock Solutions for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction CP-673451 is a potent and highly selective small molecule inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFRs). Specifically, it targets the tyrosine kinase activity of PDGFR-α and PDGFR-β with high affinity, demonstrating IC₅₀ values of 10 nM and 1 nM, respectively[1][2][3]. Its selectivity for PDGFRs over other related kinases, such as VEGFR-2, TIE-2, and c-Kit, makes it a valuable tool for investigating PDGF-mediated signaling pathways[1][4]. These pathways are crucial in various cellular processes, including proliferation, migration, and angiogenesis, and their dysregulation is implicated in diseases like cancer and fibrosis[5][6][7]. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions for in vitro cell culture experiments.

Physicochemical and Inhibitory Properties

A summary of the key quantitative data for this compound is presented below. The tosylate salt form has been used in some studies, which has a higher molecular weight[4][8]. For calculations in cell culture, the molecular weight of the free base is typically used.

| Property | Value |

| Chemical Name | 1-{2-[5-(2-methoxy-ethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-ylamine[4] |

| Molecular Formula | C₂₄H₂₇N₅O₂[4] |

| Molecular Weight | 417.5 g/mol (Free Base)[1][2] 589.71 g/mol (Tosylate Salt)[4][8] |

| Appearance | White to off-white crystalline solid[4][9] |

| IC₅₀ Values | 1 nM (PDGFR-β)[1][2][3] 10 nM (PDGFR-α)[1][2][3] |

| Solubility (Free Base) | DMSO: ≥18 mg/mL (e.g., 18.33 mg/mL to >100 mg/mL reported)[1][9] Ethanol: ~4-41 mg/mL (reports vary)[1][2] Water: Insoluble (<1 mg/mL)[2][3] |

Mechanism of Action: PDGFR Signaling Inhibition

Platelet-Derived Growth Factors (PDGFs) are dimeric ligands that bind to and activate PDGFRs on the cell surface. This binding induces receptor dimerization (forming PDGFR-αα, -ββ, or -αβ) and triggers the autophosphorylation of tyrosine residues in the intracellular kinase domain[5][10]. This activation initiates a cascade of downstream signaling pathways, primarily the PI3K/Akt and Ras/MAPK pathways, which regulate fundamental cellular functions[6][11][12]. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of PDGFR and thereby preventing the phosphorylation and activation of these downstream effectors[13][14].

Caption: PDGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Materials and Equipment

-

This compound powder (free base, MW: 417.5 g/mol )

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated precision balance

-

Vortex mixer

-

Calibrated micropipettes and sterile, DNase/RNase-free tips

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution in DMSO.

Calculation:

-

Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg): (0.010 mol/L) × (0.001 L) × (417.5 g/mol ) = 0.004175 g = 4.175 mg

Step-by-Step Procedure:

-

Preparation: In a biological safety cabinet or a clean environment, allow the this compound powder vial and DMSO to equilibrate to room temperature.

-

Weighing: Carefully weigh out 4.18 mg of this compound powder and transfer it into a sterile, light-protected microcentrifuge tube.

-

Solubilization: Add 1.0 mL of sterile DMSO to the tube containing the powder.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed[1][15]. Ensure the solution is clear and free of particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.

-

Storage: Store the aliquots as recommended in the table below.

Protocol for Preparing Working Solutions

-

Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Dilution: Perform a serial dilution of the stock solution into your complete cell culture medium to achieve the desired final concentration.

-

Example for 1 µM final concentration in 10 mL of media:

-

Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.

-

(C₁V₁ = C₂V₂) -> (10,000 µM × V₁) = (1 µM × 10,000 µL) -> V₁ = 1 µL.

-

-

-

Mixing and Application: Gently mix the medium by pipetting or swirling and immediately add it to your cells.

-

Note: The final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Storage and Stability

Proper storage is critical to maintain the activity of this compound.

| Form | Recommended Storage Temperature | Approximate Stability | Notes |

| Powder | -20°C | 2-3 years[2][9] | Store in a desiccator, protected from light and moisture. |

| Stock Solution in DMSO | -80°C | ≥6 months to 2 years[2][9] | Recommended for long-term storage. Use light-protected aliquots. |

| -20°C | Up to 1 year[9] | Suitable for shorter-term storage. Avoid freeze-thaw cycles. | |

| 4°C | ~2 weeks[2] | Not recommended for long-term storage. |

Overall Experimental Workflow

The following diagram outlines the logical flow from compound preparation to cell treatment.

Caption: Workflow for preparing and using this compound in cell culture.

References

- 1. This compound | VEGFR | PDGFR | c-Kit | TargetMol [targetmol.com]

- 2. creative-enzymes.com [creative-enzymes.com]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sinobiological.com [sinobiological.com]

- 11. Platelet-derived Growth Factor (PDGF) Family | Sino Biological [sinobiological.com]

- 12. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]

- 13. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS [mdpi.com]

- 15. glpbio.com [glpbio.com]

Application Notes: Detecting p-PDGFR Inhibition by CP-673451 via Western Blot

These application notes provide a comprehensive protocol for researchers and scientists to analyze the inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation by the selective inhibitor CP-673451 using Western blotting. This method is crucial for drug development professionals investigating the efficacy and mechanism of action of PDGFR inhibitors.

Introduction

Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a pivotal role in cell proliferation, migration, and survival.[1] Dysregulation of PDGFR signaling is implicated in various diseases, including cancer.[1] this compound is a potent and selective inhibitor of both PDGFRα and PDGFRβ kinases.[2][3][4] Western blotting is a widely used technique to detect the phosphorylation status of PDGFR, providing a direct measure of its activation state and the inhibitory effect of compounds like this compound.

Data Presentation

The inhibitory activity of this compound on PDGFR and cell viability has been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PDGFRα kinase) | 10 nM | Enzyme Assay | [2] |

| IC50 (PDGFRβ kinase) | 1 nM | Enzyme Assay | [2][3][4] |

| IC50 (PDGF-BB-stimulated p-PDGFRβ) | 1 nM | Transfected PAE cells | [3] |

| IC50 (PDGF-BB-stimulated p-PDGFRβ) | 6.4 nM | PAE-PDGFR-β cells | [4] |

| EC50 (in vivo p-PDGFRβ inhibition) | 120 ng/mL (plasma conc.) | Glioblastoma tumors in mice | [3][4] |

| IC50 (Cell Viability - A549) | 0.49 µM | A549 (NSCLC) | [1] |

| IC50 (Cell Viability - H1299) | 0.61 µM | H1299 (NSCLC) | [1] |

Experimental Protocols

This section provides a detailed methodology for performing a Western blot to assess the phosphorylation of PDGFR after treatment with this compound.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., A549, HuCCA-1, or other cells expressing PDGFR) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.[5]

-

Serum Starvation (Optional but Recommended): To reduce basal levels of PDGFR phosphorylation, serum-starve the cells for 12-24 hours in a serum-free or low-serum (e.g., 0.5% FBS) medium prior to stimulation.

-

Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., a dose-response range from 10 nM to 10 µM). A DMSO-only control should be included. Pre-incubate the cells with the this compound dilutions for 1-3 hours.[1]

-

Stimulation: To induce robust PDGFR phosphorylation, stimulate the cells with a suitable ligand, such as PDGF-BB (e.g., 50 ng/mL), for 10-20 minutes.[6] A non-stimulated control should also be included.

-

Cell Lysis: Immediately after stimulation, place the culture plates on ice and proceed with cell lysis.

Protein Extraction

-

Washing: Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with a fresh protease and phosphatase inhibitor cocktail.[5] This is critical for preserving the phosphorylation state of the proteins.

-

Lysis: Add the ice-cold lysis buffer to each well (e.g., 100-200 µL per well of a 6-well plate). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.

SDS-PAGE and Western Blotting

-

Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-